molecular formula C18H19N3O4S B2577468 3,4,5-trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851977-88-3

3,4,5-trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No. B2577468
CAS RN: 851977-88-3
M. Wt: 373.43
InChI Key: HLCUBSPMGAXNMC-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, also known as TMB-4, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TMB-4 has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.

Scientific Research Applications

Anticancer Activity

3,4,5-Trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide derivatives have shown promising results as potential anticancer agents. A specific derivative, 3,4,5-trimethoxy-N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide, was highlighted for its potency in inhibiting tumor cell lines such as murine leukemia (L1210), human leukemia (REH and K562), human T-cell leukemia (CEM), and human cervix carcinoma (HeLa) cells. This compound induced apoptosis in cancer cells at submicromolar range, suggesting a mechanism involving cell cycle disruption, mitochondrial membrane potential alteration, DNA fragmentation, and activation of apoptotic pathways (Katiyar et al., 2015).

Another study identified a substituted N'-(2-oxoindolin-3-ylidene)benzohydrazide as a potent apoptosis inducer, with significant growth inhibition activity against human colorectal carcinoma cells. This compound also functioned as an inhibitor of tubulin polymerization, indicating a potential mechanism for its anticancer activity (Sirisoma et al., 2009).

Antioxidant Properties

Compounds bearing the 3,4,5-trimethoxy moiety have been synthesized and evaluated for their antioxidant activities. Heterocyclic compounds with the 3,4,5-trimethoxybenzyloxy group were synthesized and converted into thiosemicarbazide derivatives, which demonstrated high activity in antioxidant assays. Theoretical calculations were performed to understand the relative importance of different molecular structures on the radical scavenging activities of these compounds (Kareem et al., 2016).

Antimicrobial Activity

Several studies have reported the synthesis of benzohydrazide derivatives with antimicrobial properties. For instance, compounds containing the 3,4,5-trimethoxybenzohydrazide moiety were evaluated for their antibacterial and antifungal activities. The presence of electron-withdrawing groups such as Cl and NO2 was found to enhance the antimicrobial efficacy of these compounds (Han et al., 2013). Other studies have synthesized and characterized various benzohydrazide derivatives for their antimicrobial activities, further underscoring the potential of these compounds in addressing bacterial and fungal infections (Ahmad et al., 2010), (Chawla, 2016).

properties

IUPAC Name

3,4,5-trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-10-6-5-7-14-15(10)19-18(26-14)21-20-17(22)11-8-12(23-2)16(25-4)13(9-11)24-3/h5-9H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCUBSPMGAXNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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